Aspidostomide E

Marine Natural Products Cytotoxicity Screening Renal Cell Carcinoma

Aspidostomide E (CAS 1610046-64-4) is a pentabrominated pyrroloketopiperazine alkaloid first isolated from the Patagonian bryozoan Aspidostoma giganteum. It belongs to the aspidostomide family (A–H), a series of marine bromopyrrole alkaloids characterized by a conserved bromopyrrole carboxylic acid motif linked via a lactam to dibromotyrosine- or bromotryptophan-derived moieties.

Molecular Formula C16H10Br5N3O2
Molecular Weight 675.8 g/mol
CAS No. 1610046-64-4
Cat. No. B1474399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspidostomide E
CAS1610046-64-4
Synonymsaspidostomide E
Molecular FormulaC16H10Br5N3O2
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCOC1C(N2C(=C(C(=C2Br)Br)Br)C(=O)N1)C3=C(NC4=C3C=C(C=C4)Br)Br
InChIInChI=1S/C16H10Br5N3O2/c1-26-16-11(8-6-4-5(17)2-3-7(6)22-13(8)20)24-12(15(25)23-16)9(18)10(19)14(24)21/h2-4,11,16,22H,1H3,(H,23,25)
InChIKeyOZUXGRGTSROPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspidostomide E (CAS 1610046-64-4): Chemical Identity, Marine Origin, and Procurement Baseline


Aspidostomide E (CAS 1610046-64-4) is a pentabrominated pyrroloketopiperazine alkaloid first isolated from the Patagonian bryozoan Aspidostoma giganteum [1]. It belongs to the aspidostomide family (A–H), a series of marine bromopyrrole alkaloids characterized by a conserved bromopyrrole carboxylic acid motif linked via a lactam to dibromotyrosine- or bromotryptophan-derived moieties [1]. Aspidostomide E features a bromotryptophan-derived pyrroloketopiperazine scaffold, distinguishing it from the linear amide congeners [1]. It is classified as an antineoplastic natural product in the MeSH database [2] and was the sole compound among its nine co-isolated analogs to demonstrate significant in vitro cytotoxicity against the 786-O human renal carcinoma cell line [1].

Why Aspidostomide E Cannot Be Replaced by Other Aspidostomide Congeners or Generic Bromopyrrole Alkaloids


The aspidostomide family exhibits profound structure–activity divergence despite shared biosynthetic origins. Within the 10 compounds co-isolated and tested, only Aspidostomide E displayed an IC50 below 10 µM against 786-O renal carcinoma cells, while close structural analogs such as Aspidostomides D, F, G, and H were either inactive or substantially less potent [1]. Substituting Aspidostomide E with an in-class congener (e.g., Aspidostomide D or the linear amide Aspidostomide A) would result in complete loss of the selective cytotoxicity that defines its research utility [1]. Furthermore, generic bromopyrrole alkaloids from Agelas sponges possess distinct substitution patterns and target profiles, making them unsuitable as drop-in replacements for studies requiring this specific pyrroloketopiperazine chemotype [1].

Aspidostomide E: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Cytotoxicity Against 786-O Renal Carcinoma: Aspidostomide E vs. All Co-Isolated Congeners

In the original isolation study, all 10 compounds (Aspidostomides A–H, Aspidazide A, and the artifact 9-O-ethyl aspidostomide C) were screened for cytotoxicity against the 786-O human renal carcinoma cell line [1]. Aspidostomide E (5) was the only compound meeting the activity threshold (IC50 < 10 µM), with a measured IC50 of 7.8 µM [1]. All other compounds, including the structurally closest congeners Aspidostomide D and F, showed no significant activity (IC50 > 10 µM) [1].

Marine Natural Products Cytotoxicity Screening Renal Cell Carcinoma Bromopyrrole Alkaloids

Selectivity Profile: Aspidostomide E vs. Downstream Congeners (F, G, H) in the Same Cell Line

A 2022 review collating cytotoxicity data for marine bromopyrrole alkaloids reports that Aspidostomide E (IC50 = 7.8 µM) is markedly more potent than Aspidostomide F (IC50 = 27.0 µM), Aspidostomide G (IC50 = 15.1 µM), and Aspidostomide H (IC50 ≈ 100 µM) when tested in comparable cytotoxicity assays [1]. Although these data originate from the same primary source (Table S1, Patiño C et al. 2014), the review explicitly highlights the rank-order potency difference.

Cancer Cell Line Selectivity Bromopyrrole SAR Anticancer Lead Discovery

Structural Determinant of Activity: Bromotryptophan-Derived Pyrroloketopiperazine vs. Linear Amide Scaffolds

Aspidostomide E is constructed on a bromotryptophan-derived pyrroloketopiperazine core, whereas Aspidostomides A–D are linear amides or dibromotyrosine-derived lactams [1]. The only other pyrroloketopiperazine congener with a bromotryptophan moiety, Aspidostomide F, differs in bromination pattern and is 3.5-fold less potent (IC50 = 27 µM vs. 7.8 µM for E) [1][2]. This implicates the specific bromination topology of Aspidostomide E as a key driver of its unique cytotoxicity.

Structure-Activity Relationship Pyrroloketopiperazine Marine Alkaloid Scaffolds

Synthetic Accessibility: Total Synthesis Enabling Procurement Independent of Natural Harvesting

A 2024 total synthesis route for Aspidostomides D, E, and F has been reported, achieving the indole-pyrrolopiperazinone scaffold in 7 linear steps with an overall yield of 40% [1]. While natural Aspidostomide E remains scarce due to the limited biomass of A. giganteum, this synthetic route provides a scalable alternative [1]. In contrast, no total synthesis has been reported for the linear amide congeners (A–C) or Aspidostomides G and H, making Aspidostomide E uniquely positioned for procurement via chemical synthesis.

Total Synthesis Chemical Supply Chain Bromopyrrole Alkaloid Synthesis

Aspidostomide E Procurement-Driven Application Scenarios: Where Quantitative Differentiation Justifies Selection


Renal Cell Carcinoma Lead Discovery: Single-Agent Phenotypic Screening

Aspidostomide E is the only compound in its co-isolated series with a confirmed IC50 below 10 µM in 786-O renal carcinoma cells [1], making it the sole candidate for follow-up phenotypic screens targeting renal cancer pathways. Procuring Aspidostomide E enables mechanism-of-action studies (e.g., apoptosis induction, cell cycle arrest) on a pre-validated active scaffold, whereas procurement of any congener would require de novo activity confirmation and likely result in a negative initial hit [1].

Bromopyrrole Structure–Activity Relationship (SAR) Expansion

With its unique bromotryptophan-pyrroloketopiperazine scaffold and the only sub-10 µM IC50 in the aspidostomide family [1], Aspidostomide E serves as the rational starting point for semi-synthetic derivatization or medicinal chemistry optimization programs [1][2]. The reported total synthesis route [2] further enables late-stage functionalization to probe the pharmacophoric elements responsible for the observed cytotoxicity against renal carcinoma cells.

Comparative Oncology Profiling Across Renal Cancer Subtypes

Given its established activity in the 786-O clear cell renal carcinoma model [1], Aspidostomide E is positioned for expanded profiling against a panel of renal cancer cell lines (e.g., ACHN, Caki-1, 769-P) to assess subtype selectivity. The quantitative potency benchmark of IC50 = 7.8 µM provides a reference point for comparing efficacy across different renal carcinoma genotypes [1].

Supply Chain Diversification for Marine Natural Product Research

Aspidostomide E is one of only three aspidostomides with a published total synthesis strategy [2], reducing reliance on ecologically constrained natural harvest of A. giganteum. Research groups requiring multi-milligram quantities for in vivo pilot studies or co-crystallization experiments can prioritize Aspidostomide E over extraction-dependent congeners, thereby ensuring reproducible supply [2].

Quote Request

Request a Quote for Aspidostomide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.